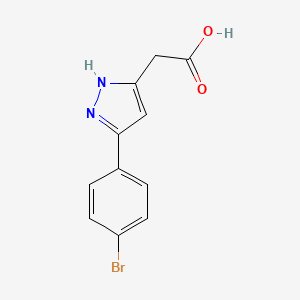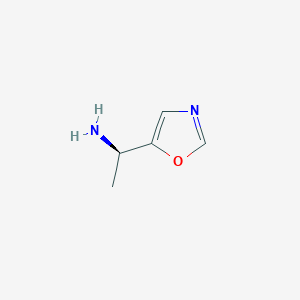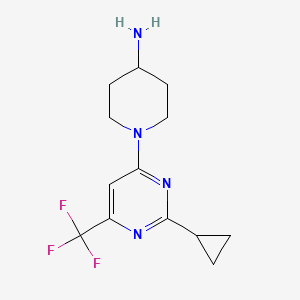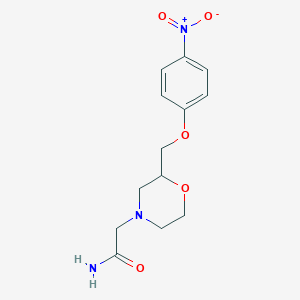
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide typically involves the reaction of 4-nitrophenol with morpholine and acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures such as NMR, HPLC, and GC analysis to verify the compound’s purity and structural integrity .
化学反応の分析
Types of Reactions
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific application .
類似化合物との比較
Similar Compounds
- 2-(2-Methyl-3-nitrophenyl)acetamide
- 2-(2-((4-Cyano-7-methyl-1-morpholino-5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Uniqueness
2-(2-((4-Nitrophenoxy)methyl)morpholino)acetamide stands out due to its unique nitrophenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in various fields .
特性
分子式 |
C13H17N3O5 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
2-[2-[(4-nitrophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17N3O5/c14-13(17)8-15-5-6-20-12(7-15)9-21-11-3-1-10(2-4-11)16(18)19/h1-4,12H,5-9H2,(H2,14,17) |
InChIキー |
IGBRDXGPJUSOSE-UHFFFAOYSA-N |
正規SMILES |
C1COC(CN1CC(=O)N)COC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


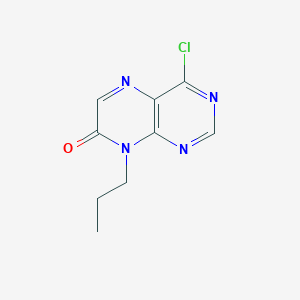
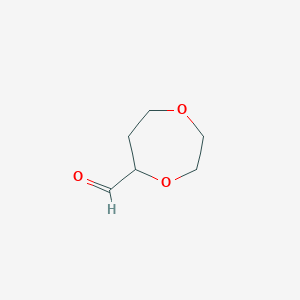
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)
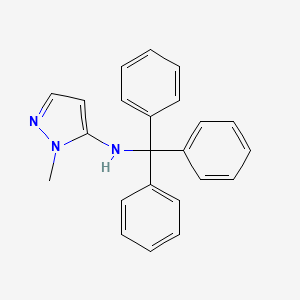
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
![2-Cyclopropyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15055060.png)
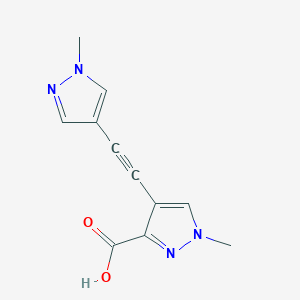
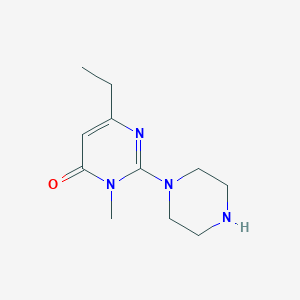
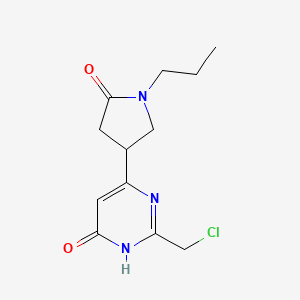
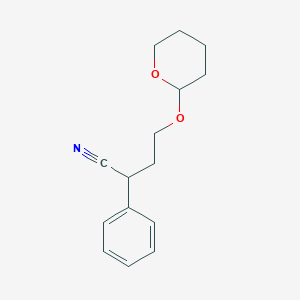
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)
